molecular formula C15H19N3O5 B1314705 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile CAS No. 675126-26-8

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Katalognummer B1314705
CAS-Nummer: 675126-26-8
Molekulargewicht: 321.33 g/mol
InChI-Schlüssel: FYCDMKYKGPHRFW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, gefitinib, has been reported starting from methyl 3-hydroxy-4-methoxybenzoate . The process involves alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions . This novel synthetic route produced overall yields as high as 37.4% .


Molecular Structure Analysis

The molecular structure of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, a similar compound, is given by the InChI code: 1S/C15H21N3O3/c1-19-14-10-13(17)12(11-16)9-15(14)21-6-2-3-18-4-7-20-8-5-18/h9-10H,2-8,17H2,1H3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of gefitinib, a related compound, include alkylation, nitration, reduction, cyclization, chlorination, and two successive amination reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Gefitinib

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is utilized in the synthesis of Gefitinib, a drug used for certain breast, lung, and other cancers. The synthesis involves a process of transfer hydrogenation catalyzed by Pd/C, transforming the compound into a mixture, and then through a Dimroth rearrangement to obtain Gefitinib. This method achieves an overall yield of about 66% (Jin et al., 2005).

Convergent Synthesis of Gefitinib and Erlotinib

Another significant application of this compound is in the large-scale convergent synthesis of epidermal growth factor receptor-tyrosine kinase inhibitors Gefitinib and Erlotinib. These are FDA-approved for treating non-small-cell lung cancer. The process includes a one-pot reaction involving Dimroth rearrangement, avoiding the need for more complex intermediates and achieving high yields (Chandregowda et al., 2007).

Antiproliferative Activity of Derivatives

A study has synthesized 4-aminoquinazoline derivatives using 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. These derivatives showed significant activities against Bcap-37 cell proliferation, indicating potential antitumor activities. This synthesis approach provides insight into creating novel compounds with therapeutic potential (Li, 2015).

Role in Cancer Cell Apoptosis

A new heterocyclic compound designed using 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile has shown to block the proliferation of Saos-2 bone cancer cells. It also increases the number of apoptotic cells and promotes the accumulation of reactive oxygen species in these cells, indicating its potential in cancer therapy (Lv & Yin, 2019).

Applications in Corrosion Inhibition

A study has indicated the potential use of derivatives of this compound as corrosion inhibitors. The study found effective inhibition properties for mild steel in hydrochloric acid, which could be significant for industrial applications (Khan et al., 2017).

Wirkmechanismus

While the mechanism of action for 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is not explicitly stated, a similar compound, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, is known to inhibit protein kinase B (PKB), a key factor in the development and progression of cancer .

Eigenschaften

IUPAC Name

4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCDMKYKGPHRFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901192465
Record name 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

CAS RN

675126-26-8
Record name 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=675126-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901192465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Reactant of Route 2
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Reactant of Route 3
Reactant of Route 3
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Reactant of Route 4
Reactant of Route 4
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Reactant of Route 5
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile
Reactant of Route 6
Reactant of Route 6
4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

Q & A

Q1: What are the key chemical transformations involved in synthesizing Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile?

A1: The synthesis of Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile involves a multi-step process. Initially, the nitro group in 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is reduced to an amine group via transfer hydrogenation using a Palladium on Carbon (Pd/C) catalyst []. This reaction yields a mixture of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide and 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. This mixture is then reacted with dimethylformamide (DMF) and phosphoric chloride to form N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine. Finally, a Dimroth rearrangement using 3-chloro-4-fluoroaniline converts N'-[2-cyano-5-methoxy-4-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylformamidine into Gefitinib [].

Q2: Can you elaborate on alternative synthetic routes for producing 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one, a crucial precursor to Gefitinib, starting from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile?

A2: An alternative approach, as detailed in [], focuses on a three-step synthesis of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one. This method starts by reducing 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Next, the nitrile group undergoes hydration to yield 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide. Finally, a cyclization reaction, facilitated by formic acid or its reactive derivatives, leads to the formation of 7-methoxy-6-(3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.